molecular formula C17H23NO3S B272642 Ethyl[(4-pentyloxynaphthyl)sulfonyl]amine

Ethyl[(4-pentyloxynaphthyl)sulfonyl]amine

Cat. No.: B272642
M. Wt: 321.4 g/mol
InChI Key: XJDIFHHGCPLCJT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl[(4-pentyloxynaphthyl)sulfonyl]amine is an organic compound with a complex structure that includes a naphthalene ring substituted with an ethyl group, a pentyloxy group, and a sulfonamide group

Properties

Molecular Formula

C17H23NO3S

Molecular Weight

321.4 g/mol

IUPAC Name

N-ethyl-4-pentoxynaphthalene-1-sulfonamide

InChI

InChI=1S/C17H23NO3S/c1-3-5-8-13-21-16-11-12-17(22(19,20)18-4-2)15-10-7-6-9-14(15)16/h6-7,9-12,18H,3-5,8,13H2,1-2H3

InChI Key

XJDIFHHGCPLCJT-UHFFFAOYSA-N

SMILES

CCCCCOC1=CC=C(C2=CC=CC=C21)S(=O)(=O)NCC

Canonical SMILES

CCCCCOC1=CC=C(C2=CC=CC=C21)S(=O)(=O)NCC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl[(4-pentyloxynaphthyl)sulfonyl]amine typically involves multiple steps, starting with the preparation of the naphthalene ring system

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency .

Chemical Reactions Analysis

Types of Reactions

Ethyl[(4-pentyloxynaphthyl)sulfonyl]amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines .

Scientific Research Applications

Ethyl[(4-pentyloxynaphthyl)sulfonyl]amine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism by which Ethyl[(4-pentyloxynaphthyl)sulfonyl]amine exerts its effects involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with proteins, affecting their function. The pentyloxy group can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively .

Comparison with Similar Compounds

Similar Compounds

  • N-ethyl-4-(pentyloxy)benzamide
  • N-ethyl-4-(pentyloxy)benzenamine

Uniqueness

Ethyl[(4-pentyloxynaphthyl)sulfonyl]amine is unique due to the presence of the naphthalene ring, which provides additional stability and potential for aromatic interactions. This distinguishes it from similar compounds that may only have a benzene ring .

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